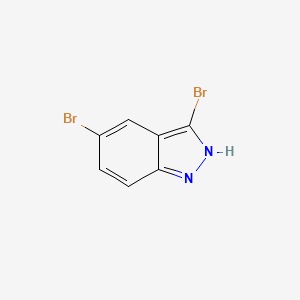

3,5-Dibromo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZZHYXRCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547237 | |

| Record name | 3,5-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-76-3 | |

| Record name | 3,5-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40598-76-3

Abstract

3,5-Dibromo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural framework, featuring bromine atoms at the 3 and 5 positions, provides strategic points for chemical modification, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention. Detailed experimental protocols, data summaries, and pathway visualizations are presented to support researchers in leveraging this compound for their drug discovery and development endeavors.

Core Properties of this compound

This compound is a solid, crystalline compound at room temperature. The presence of two bromine atoms significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 40598-76-3 | [1] |

| Molecular Formula | C₇H₄Br₂N₂ | [2] |

| Molecular Weight | 275.93 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 178-182 °C | |

| Boiling Point | Not determined | |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Limited solubility in water. | |

| Purity | Typically >95% | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized in Table 2.

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton of the indazole ring exhibits a characteristic broad singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons appear in the range of 110-140 ppm. The carbon atoms attached to bromine will show a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of a suitable indazole precursor. The bromine atoms at positions 3 and 5 serve as versatile handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

General Synthesis Protocol: Bromination of 1H-Indazole

A common method for the synthesis of this compound involves the direct bromination of 1H-indazole.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-indazole in a suitable solvent (e.g., acetic acid or N,N-dimethylformamide), add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity in drug discovery programs.

Experimental Protocol (General Suzuki-Miyaura Coupling):

-

Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and an appropriate solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, makes it an attractive core for inhibitor design.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are extensively explored as inhibitors of various protein kinases involved in cancer cell signaling pathways. The indazole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents introduced at the 3 and 5 positions via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

Potential Therapeutic Targets

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated as inhibitors of several key cancer-related kinases, including but not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Involved in angiogenesis, the formation of new blood vessels that supply tumors.

-

Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation, survival, and migration.

-

Polo-like Kinases (PLKs): Crucial regulators of cell cycle progression and mitosis.

-

Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of novel bioactive molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The established role of the indazole scaffold in kinase inhibition underscores the potential of this compound as a key intermediate in the development of targeted therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers to effectively utilize this compound in their drug discovery efforts.

References

An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for 3,5-Dibromo-1H-indazole. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also incorporates general knowledge of the indazole scaffold to provide a broader context for its potential applications in research and drug development.

Core Physical and Chemical Properties

| Property | Value for this compound | Reference Data: 3,5-Dibromo-1-methyl-1H-indazole |

| CAS Number | 40598-76-3 | 52088-11-6 |

| Molecular Formula | C₇H₄Br₂N₂ | C₈H₆Br₂N₂ |

| Molecular Weight | 275.93 g/mol | 289.95 g/mol |

| Melting Point | Data not available | 105-107 °C |

| Boiling Point | Data not available | 350.4 °C at 760 mmHg |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Data not available |

| XLogP3 | Data not available | 3.3 |

Spectroscopic Data:

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. General spectral characteristics of the indazole ring system are well-documented and can be used for the interpretation of experimentally acquired data.

Experimental Protocols

General Analytical Procedures

The following are general protocols for the characterization of indazole derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A greater number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Column Chromatography for Purification:

-

Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.

-

Mobile Phase: A solvent system such as a gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase, collecting fractions and monitoring by TLC to isolate the pure compound.

Synthesis of Indazole Derivatives: A General Approach

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general method for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines or related precursors. For instance, the synthesis of 3-bromo-5-nitro-1H-indazole has been reported via the bromination of 5-nitro-1H-indazole in DMF.[1] A plausible, though unconfirmed, synthetic route to this compound could involve the direct bromination of 1H-indazole or a suitably protected derivative.

Illustrative Synthetic Workflow for Indazole Synthesis:

Caption: A generalized workflow for the synthesis of substituted indazoles.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the reviewed literature. However, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as kinase inhibitors in cancer therapy.[2][3]

Indazole-based compounds often act as ATP-competitive inhibitors of protein kinases. The indazole ring mimics the purine structure of ATP and can form key hydrogen bond interactions with the hinge region of the kinase active site. Substituents on the indazole ring modulate the potency and selectivity of the inhibitor for different kinases.

Given the prevalence of indazole derivatives as kinase inhibitors, a common signaling pathway targeted by such compounds is the VEGF receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.

Representative Signaling Pathway for Indazole-Based Kinase Inhibitors:

Caption: A diagram illustrating the inhibition of VEGFR signaling by a generic indazole-based kinase inhibitor.

Experimental Protocol for a Kinase Inhibition Assay (General):

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and the test compound (this compound) at various concentrations in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Add a detection reagent that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining in the well.

-

Measurement: Read the luminescence signal using a plate reader. A higher signal indicates more ATP remaining and therefore greater inhibition of the kinase by the test compound.

Conclusion

This compound is a chemical entity with a recognized core structure known for its broad biological activities. While specific experimental data on its physical, chemical, and biological properties are currently limited in the public domain, this guide provides a framework for its potential characterization and application based on the well-established chemistry and pharmacology of the indazole scaffold. Further experimental investigation is required to fully elucidate the specific properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences its formulation, synthesis, purification, and bioavailability. This technical guide addresses the solubility of 3,5-Dibromo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data on its solubility, this document provides a comprehensive framework for researchers to systematically determine and evaluate this essential parameter. Detailed experimental protocols for both thermodynamic and kinetic solubility determination are presented, along with templates for data organization and visualization of the experimental workflow.

Introduction

This compound is a substituted indazole molecule that serves as a building block in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications. Understanding the solubility of this compound in common organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction condition optimization, purification via crystallization, and formulation development.

This guide provides standardized methodologies to empower researchers to generate reliable and reproducible solubility data for this compound, facilitating its application in drug discovery and development pipelines.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40598-76-3 | ChemicalBook[1] |

| Molecular Formula | C₇H₄Br₂N₂ | PubChem |

| Molecular Weight | 291.93 g/mol | ChemBK[2] |

| Appearance | Solid (Form may vary) | N/A |

| Melting Point | Not Reported | N/A |

Note: Some properties like melting point and predicted LogP may be available from specific commercial supplier documentation but are not consistently reported in public databases.

Experimental Protocols for Solubility Determination

The following sections detail established methods for determining both thermodynamic and kinetic solubility. Thermodynamic solubility represents the equilibrium state and is often considered the "gold standard," while kinetic solubility is a higher-throughput method useful for early-stage discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5][6][7][8]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF))

-

Glass vials with screw caps or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Dispense a known and precise volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitation: Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be optimized to maintain the solid in suspension without forming a vortex.[8]

-

Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically resistant syringe filter (e.g., PTFE).

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates out of a solution when added from a high-concentration DMSO stock.[5][9][10][11]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer or a mixed organic-aqueous system.

Materials:

-

A high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or the desired organic solvent.

-

96-well microplates (UV-transparent if using a spectrophotometric plate reader).

-

Automated liquid handler (recommended for high throughput).

-

Plate reader capable of nephelometry or turbidimetry (measuring light scattering or absorbance).

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Solvent: Transfer a small, fixed volume of each dilution into another 96-well plate containing the target solvent (e.g., PBS). This rapid addition can induce precipitation if the compound's solubility limit is exceeded.

-

Incubation: Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader at a specific wavelength (e.g., 620 nm).[5][9]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a solvent-only control.

Data Presentation

Quantitative solubility data should be organized clearly for comparison. The following tables serve as templates for summarizing experimentally determined results.

Table 1: Thermodynamic Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| DMSO | 25 | HPLC-UV | ||

| DMF | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| THF | 25 | HPLC-UV | ||

| Other | 25 | HPLC-UV |

Table 2: Kinetic Solubility of this compound

| Buffer System | DMSO Conc. (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 2 | |

| PBS (pH 7.4) | 2 | 2 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Thermodynamic Solubility Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. waters.com [waters.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. who.int [who.int]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3,5-dibromo-1H-indazole. Due to the absence of specific literature reporting the complete NMR spectral data for this compound, this document outlines the expected spectral characteristics based on known data for related substituted indazoles and provides a detailed experimental protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated indazole derivatives in fields such as medicinal chemistry and materials science.

Introduction to the NMR Spectroscopy of Indazoles

Indazole and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

For this compound, NMR analysis is crucial for confirming the positions of the bromine substituents on the indazole ring and for verifying the purity of the synthesized compound. The expected spectra would be relatively simple due to the high degree of substitution, but careful analysis is required for unambiguous assignment of the signals.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this compound is not available in the cited literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar brominated and substituted indazoles. The following tables are templates that outline the expected data to be collected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~13.0 - 14.0 | br s | - | 1H | N1-H |

| ~7.5 - 7.8 | d | ~1-2 | 1H | H-4 |

| ~7.4 - 7.6 | dd | ~9, ~2 | 1H | H-6 |

| ~7.9 - 8.1 | d | ~9 | 1H | H-7 |

Note: Chemical shifts are predicted for a solution in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆. The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 - 145 | C-7a |

| ~125 - 130 | C-3a |

| ~120 - 125 | C-7 |

| ~125 - 130 | C-6 |

| ~115 - 120 | C-4 |

| ~110 - 115 | C-5 (C-Br) |

| ~115 - 120 | C-3 (C-Br) |

Note: The chemical shifts for the carbon atoms directly attached to bromine (C-3 and C-5) are expected to be significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. The compound can be purified by recrystallization or column chromatography.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

DMSO-d₆: A good choice for indazoles due to its high solubilizing power and the ability to observe the N-H proton, which typically appears as a broad singlet at a downfield chemical shift.

-

CDCl₃: Another common solvent, though the N-H proton may exchange with residual water, leading to a broader or less distinct signal.

-

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.

3.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

3.3. Two-Dimensional (2D) NMR Experiments

To aid in the unambiguous assignment of the ¹H and ¹³C signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a disubstituted indazole, such as this compound, using NMR spectroscopy.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-1H-indazole

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted mass spectrum, proposes a fragmentation pathway, and provides detailed experimental protocols for its analysis.

Core Chemical Properties of this compound

| Property | Value |

| CAS Number | 40598-76-3[1] |

| Molecular Formula | C₇H₄Br₂N₂[2] |

| Molecular Weight | 275.93 g/mol [2] |

| Structure | A bicyclic aromatic structure consisting of a benzene ring fused to a pyrazole ring, with bromine atoms at positions 3 and 5. |

Predicted Mass Spectrum and Fragmentation Data

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[3] Consequently, ions containing two bromine atoms will appear as a triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[3][4]

The following table summarizes the predicted key ions in the electron ionization (EI) mass spectrum of this compound.

| m/z (Predicted) | Ion Formula | Description | Isotopic Pattern |

| 274/276/278 | [C₇H₄Br₂N₂]⁺ | Molecular Ion (M⁺) | 1:2:1 ratio |

| 195/197 | [C₇H₄BrN₂]⁺ | Loss of one bromine radical ([M-Br]⁺) | 1:1 ratio |

| 116 | [C₇H₄N₂]⁺ | Loss of two bromine radicals ([M-2Br]⁺) | Single peak |

| 89 | [C₆H₃N]⁺ | Fragmentation of the indazole ring | Single peak |

Experimental Protocols for Mass Spectrometry Analysis

A standard approach for the analysis of a solid, thermally stable small molecule like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.[5][6][7][8] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used, which is a softer ionization technique.[9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a GC vial.

2. Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 50-400.

3. Data Analysis:

-

The acquired mass spectra will be analyzed to identify the molecular ion cluster and major fragment ions.

-

The isotopic distribution of bromine-containing ions will be used to confirm their elemental composition.

-

Fragmentation patterns can be compared to spectral libraries (if available for similar compounds) and theoretical fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2. Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

-

LC Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or similar reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Capillary Voltage: 3500 V.

-

Mass Range: m/z 100-500.

Visualizations

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Caption: Experimental workflow for the mass spectrometry analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

Caption: Predicted fragmentation of this compound.

References

- 1. 3,5-DIBROMO (1H)INDAZOLE | 40598-76-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 7. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tecan.com [tecan.com]

- 10. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 11. biocompare.com [biocompare.com]

- 12. Electrospray: More than just an ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dibromo-1H-indazole

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,5-Dibromo-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system composed of a benzene ring fused to a pyrazole ring, with bromine atoms substituted at positions 3 and 5. The presence of various functional groups, including the N-H bond of the indazole ring, the aromatic C-H bonds, the C=N and C=C double bonds within the rings, and the C-Br bonds, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and identification of this compound by probing its molecular vibrations.

Predicted FT-IR Spectral Data

While an experimental spectrum for this compound is not publicly available, a predictive summary of its characteristic vibrational frequencies can be compiled based on known data for similar functional groups and molecular structures.[1][2][3][4][5][6] The following table summarizes the expected absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500 - 3300 | Medium | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | C=N stretching (indazole ring) |

| 1600 - 1450 | Medium | C=C stretching (aromatic ring) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending ("oop") |

| 690 - 515 | Strong | C-Br stretching |

Experimental Protocol for FT-IR Analysis

The following section details the methodologies for obtaining the FT-IR spectrum of a solid sample such as this compound. The two primary methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.[7][8][9][10][11]

3.1. KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[9]

-

Sample Preparation :

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a clear, transparent pellet.[9]

-

-

Spectral Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.[10][11]

-

Sample Preparation :

-

Spectral Acquisition :

Workflow for FT-IR Spectral Analysis

The logical flow of acquiring and interpreting an FT-IR spectrum is crucial for accurate compound identification. The following diagram illustrates this workflow.

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Spectrum

The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

-

N-H Stretching : A medium intensity band is expected in the region of 3500-3300 cm⁻¹, characteristic of the N-H stretching vibration in the indazole ring. The position and broadness of this peak can be indicative of hydrogen bonding.

-

Aromatic C-H Stretching : Absorption bands of medium intensity are anticipated in the 3100-3000 cm⁻¹ region, which are characteristic of C-H stretching in the aromatic ring.[3][6]

-

C=N and C=C Stretching : The stretching vibrations of the C=N bond in the indazole ring and the C=C bonds in the aromatic ring are expected to appear as medium intensity bands in the 1620-1450 cm⁻¹ range.[5][6]

-

Aromatic C-H Out-of-Plane Bending : Strong absorption bands in the "fingerprint" region, between 900-675 cm⁻¹, correspond to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can provide information about the substitution pattern on the benzene ring.[3][6]

-

C-Br Stretching : The presence of bromine atoms is indicated by strong absorption bands in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹, corresponding to the C-Br stretching vibrations.[3][4]

By carefully analyzing the positions, intensities, and shapes of these absorption bands, the molecular structure of this compound can be confirmed.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. jascoinc.com [jascoinc.com]

3,5-Dibromo-1H-indazole safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No: 40598-76-3). Given that detailed toxicological data for this specific compound is not extensively published, this guide synthesizes information from Safety Data Sheets (SDS) of closely related brominated indazole analogues to provide a robust safety profile. Researchers should handle this compound with the utmost care, assuming it possesses hazards similar to its structural relatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from analogous compounds, the GHS classification is summarized below.[1][2][3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4] |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its N-methylated analogue is provided below.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Chemical Formula | C₇H₄Br₂N₂ | Oakwood Chemical[5] |

| Molecular Weight | 275.93 g/mol | Oakwood Chemical[5] |

| Appearance | Solid / Powder | Sigma-Aldrich |

| Melting Point | 105-107 °C (for 3,5-Dibromo-1-methyl-1H-indazole) | ECHEMI |

| Purity | 95+% | Oakwood Chemical[5] |

Handling and Storage

Proper handling and storage are critical to minimize risk.

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Avoid breathing dust, fumes, or vapors.[4] If dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.

-

Avoid contact with skin and eyes.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and strong bases.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Store locked up.[1]

-

Keep away from heat, sparks, and open flames.[1]

Emergency and First Aid Procedures

Immediate medical attention is required for significant exposures.

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.[3]

-

Sweep up the spilled material and shovel it into a suitable, closed container for disposal.

-

Clean the affected area thoroughly.

-

Prevent the material from entering drains or waterways.[4]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Workflow and Hazard Assessment Visualization

The following diagrams illustrate the standard workflow for handling this compound and the logical process for hazard assessment.

Caption: Workflow for handling this compound in a laboratory setting.

Caption: Logical flow for chemical hazard assessment and implementation of safety controls.

Experimental Protocols for Safety Assessment

The following are generalized protocols for assessing the potential hazards of a compound like this compound. These should be adapted and performed by qualified toxicologists in a facility designed for such studies.

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Animals: Healthy, young adult female rats are typically used. Animals are fasted prior to dosing.

-

Dose Administration: The substance is administered orally by gavage. A starting dose is selected based on data from similar compounds (e.g., 300 mg/kg).

-

Procedure: a. A single animal is dosed. b. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). c. If the animal dies, the next animal is dosed at a lower level. d. This sequential dosing continues until the stopping criteria are met (typically after observing a set number of reversals in outcome).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated from the results using specialized software (e.g., AOT425StatPgm).

Protocol 2: In Vitro Skin Irritation Test (Reconstructed Human Epidermis - OECD 439)

-

Objective: To determine the skin irritation potential of the substance as an alternative to animal testing.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. The test substance (in an appropriate solvent if solid) is applied topically to the surface of the RhE tissue. b. Tissues are incubated for a defined period (e.g., 60 minutes). c. After exposure, the substance is washed from the tissue surface. d. The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment: a. Tissue viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity. b. The absorbance is read on a spectrophotometer.

-

Data Analysis: The percentage of viability of the treated tissue is calculated relative to negative controls. If the mean viability is ≤ 50%, the substance is classified as a skin irritant.

This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the most current Safety Data Sheet for this or a closely related compound before beginning work.

References

Thermodynamic Stability of 3,5-Dibromo-1H-indazole Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of the tautomeric forms of 3,5-Dibromo-1H-indazole. While specific experimental data for this particular substituted indazole is limited in publicly available literature, this document extrapolates from the well-established principles of indazole tautomerism, supported by data from unsubstituted and other substituted indazoles, to provide a robust framework for understanding its behavior.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. This tautomerism is a critical consideration in drug discovery and development as the different forms can exhibit distinct physicochemical properties, biological activities, and metabolic fates. The thermodynamic stability of these tautomers dictates their relative populations at equilibrium.

Generally, for indazole and its derivatives, the 1H-tautomer is the thermodynamically more stable form.[1][2][3] This increased stability is often attributed to greater aromaticity and a more favorable distribution of electron density in the 1H- form compared to the 2H- form.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

-

This compound: The proton is on the N1 nitrogen atom.

-

3,5-Dibromo-2H-indazole: The proton is on the N2 nitrogen atom.

Quantitative Data on Tautomer Stability

For unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer. The calculated difference in Gibbs free energy (ΔG) at 298 K is approximately 4.1 kcal/mol.[4] This significant energy difference indicates that the 1H-tautomer is the predominant species at equilibrium.

Table 1: Calculated Thermodynamic Parameters for Unsubstituted Indazole Tautomers [4]

| Parameter | Value (kcal/mol) |

| ΔE (MP2/6-31G**) | 3.6 |

| ΔH298 | 3.9 |

| ΔG298 | 4.1 |

Note: These values are for unsubstituted indazole and serve as an estimate for the behavior of substituted indazoles.

It is important to note that substituents on the indazole ring can influence the relative stability of the tautomers. However, the general preference for the 1H-tautomer is typically maintained.

Experimental Protocols for Determining Tautomer Stability

Several experimental techniques can be employed to determine the relative stability and equilibrium constants of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra at a specific temperature. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

-

Spectral Analysis: Identify the distinct signals corresponding to the 1H- and 2H-tautomers.

-

Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Thermodynamic Parameters: By performing the NMR analysis at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the tautomerization can be determined from a van't Hoff plot (ln(KT) vs. 1/T). The Gibbs free energy (ΔG) can then be calculated using the equation ΔG = ΔH - TΔS.

UV-Vis Spectroscopy

The electronic absorption spectra of the 1H- and 2H-tautomers of indazoles are typically different. This difference can be exploited to determine their relative concentrations in solution.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of this compound of known concentrations in a suitable solvent.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the solution.

-

Spectral Deconvolution: Use computational methods to deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the overall spectrum.

-

Quantification: From the deconvoluted spectra and the known extinction coefficients of each tautomer (if available from studies on fixed derivatives), calculate the concentration of each tautomer and the equilibrium constant.

Computational Chemistry Protocols

Computational chemistry provides a powerful means to predict the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the this compound and 3,5-Dibromo-2H-indazole tautomers. Perform geometry optimization using a suitable level of theory, such as B3LYP with a 6-311G** basis set.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

-

Energy Calculations: Calculate the electronic energies of the optimized structures.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of each tautomer at a specific temperature (e.g., 298.15 K) by combining the electronic energy with the thermochemical data.

-

Relative Stability: The difference in the Gibbs free energies of the two tautomers (ΔG) indicates their relative stability. A negative ΔG for the conversion of the 2H- to the 1H-tautomer indicates that the 1H-tautomer is more stable.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium between the 1H- and 2H- forms of this compound can be represented as a dynamic process.

Experimental and Computational Workflow

The determination of tautomer stability typically involves a combined experimental and computational approach.

Conclusion

The thermodynamic stability of this compound tautomers is a crucial aspect for its application in research and drug development. Based on the established principles of indazole chemistry, the 1H-tautomer is expected to be significantly more stable than the 2H-tautomer. This guide provides a comprehensive overview of the theoretical background and practical methodologies for investigating this phenomenon. While specific experimental data for the 3,5-dibromo substituted indazole is currently lacking, the outlined protocols offer a clear path for researchers to determine its tautomeric equilibrium and thermodynamic parameters. A combined approach of experimental techniques like NMR and UV-Vis spectroscopy, alongside computational methods such as DFT, will provide the most accurate and comprehensive understanding of the tautomeric behavior of this important molecule.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Technical Guide to 3,5-Dibromo-1H-indazole for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-1H-indazole, a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document outlines its commercial availability, physicochemical properties, synthesis, and applications in drug discovery.

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and medicinal chemistry research. Some notable suppliers include:

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for brominated indazole derivatives is presented below. This data is compiled from various safety data sheets and product information pages.

| Property | Data |

| Molecular Formula | C₇H₄Br₂N₂ |

| Molecular Weight | 275.93 g/mol [2] |

| CAS Number | 40598-76-3[2][3] |

| Appearance | Typically an off-white to yellow or brown powder/solid[3] |

| Melting Point | Data for closely related compounds suggest a melting point in the range of 123-186 °C. For example, 5-Bromo-1H-indazole has a melting point of 123-127 °C.[5] |

| Solubility | Generally soluble in organic solvents like methanol and DMF.[3][6] |

| Purity | Typically offered at ≥95% purity by commercial suppliers.[7] |

| Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][9][10][11][12] |

| Precautionary Statements | Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust.[8][9][10][11][12] |

Synthesis and Purification

The synthesis of this compound can be achieved through the bromination of a suitable indazole precursor. A general synthetic approach involves the reaction of 1H-indazole with a brominating agent in a suitable solvent.

General Experimental Protocol: Synthesis of a Brominated Indazole

This protocol is a representative example for the synthesis of a brominated indazole and may be adapted for this compound.

-

Reaction Setup : To a solution of the starting indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add the brominating agent (e.g., bromine) dropwise at a controlled temperature, often below 5 °C.[13]

-

Reaction Progression : The reaction mixture is stirred and allowed to warm to a specific temperature (e.g., 35-40 °C) and maintained for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.[13]

-

Work-up : Upon completion, the reaction is quenched, typically with water or a reducing agent solution like sodium bisulfite, to precipitate the crude product.

-

Purification : The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[14] this compound serves as a versatile starting material for the synthesis of a diverse library of kinase inhibitors through functionalization at the bromine-substituted positions.

A common and powerful method for this functionalization is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the C3 and C5 positions.

Experimental Workflow: Synthesis of a 3-Aryl-5-bromo-1H-indazole via Suzuki Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of a 3-aryl-5-bromo-1H-indazole, a potential kinase inhibitor intermediate, starting from this compound.

Signaling Pathway Context: Targeting Kinase Pathways in Cancer

Derivatives of this compound are often designed as inhibitors of protein kinases that are dysregulated in various diseases, particularly cancer. A key signaling pathway implicated in cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway. The diagram below illustrates how an indazole-based kinase inhibitor could potentially disrupt this pathway.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound and its derivatives is crucial for reproducible research and development outcomes. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

General HPLC Protocol for Purity Analysis

-

Column : A C18 reversed-phase column is typically suitable for the analysis of hydrophobic compounds like brominated indazoles.[15][16]

-

Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[16]

-

Detection : UV detection at a wavelength where the compound has significant absorbance is used.

-

Sample Preparation : A known concentration of the sample is dissolved in a suitable solvent, typically the mobile phase or a component of it like methanol.

-

Data Analysis : The purity is determined by calculating the area percentage of the main peak in the chromatogram.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific applications, further optimization of synthetic and analytical protocols may be necessary.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.de [fishersci.de]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

- 13. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Synthesis and Discovery of 3,5-Dibromo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative synthesis for 3,5-Dibromo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. While the initial historical discovery is not prominently documented in contemporary literature, this document outlines a robust and plausible two-step synthetic pathway based on established chemical principles for indazole functionalization. The synthesis involves the initial formation of a monosubstituted indazole followed by a selective secondary bromination.

Experimental Workflow: A Two-Step Synthesis

The synthesis of this compound can be logically approached in two primary stages. The first stage involves the synthesis of the key intermediate, 5-bromo-1H-indazole, from a commercially available aniline precursor. The second stage is a selective electrophilic bromination at the C3 position of the indazole ring system.

Caption: A two-step experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Data for the final product is based on typical yields for analogous C3-bromination reactions.

| Compound | Starting Material | Reagent(s) | Yield (%) | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 5-bromo-1H-indazole | 4-bromo-2-methylaniline | Acetic Anhydride, Isoamyl nitrite | ~94% | 150-152 | 197.03 |

| This compound | 5-bromo-1H-indazole | N-Bromosuccinimide (NBS) | High (Est.) | Not Reported | 275.93 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 5-bromo-1H-indazole

This procedure is adapted from a reported high-yield synthesis.

1. Acetylation of 4-bromo-2-methylaniline:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude N-(4-bromo-2-methylphenyl)acetamide.

2. Diazotization and Cyclization:

-

Suspend the crude N-(4-bromo-2-methylphenyl)acetamide and potassium acetate (KOAc) in a suitable solvent like toluene.

-

Add acetic anhydride (Ac₂O) and isoamyl nitrite. Heat the mixture to initiate the diazotization and subsequent cyclization.

-

After the reaction is complete, cool the mixture and perform an acidic workup using hydrochloric acid (HCl) in ethanol to hydrolyze the N-acetyl group.

-

Isolate the crude product by filtration after precipitation.

-

Purify the crude solid by recrystallization or column chromatography to yield pure 5-bromo-1H-indazole.

Step 2: Synthesis of this compound

This protocol is a representative method based on the known reactivity of indazoles with electrophilic brominating agents. The C3 position of the indazole ring is electronically favorable for electrophilic substitution.

1. Bromination Reaction:

-

Dissolve 5-bromo-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile in a flask protected from light.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor progress by TLC).

-

The reaction may require gentle heating or a catalytic amount of a radical initiator like AIBN, depending on the substrate's reactivity, though electrophilic substitution is the expected pathway.

2. Work-up and Purification:

-

Once the reaction is complete, quench any remaining NBS by adding an aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Signaling Pathways and Logical Relationships

The synthesis described is a linear chemical transformation. The logical relationship between the components is a direct progression from starting materials to the final product, as illustrated in the workflow diagram. This compound, as a halogenated building block, could be utilized in drug discovery programs targeting various signaling pathways, but its initial synthesis is not directly associated with a specific biological pathway. The logical flow is dictated by the principles of organic chemical reactivity.

3,5-Dibromo-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Dibromo-1H-indazole, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound (CAS No: 40598-76-3) is a halogenated aromatic N-heterocycle.[1] The presence of two bromine atoms at the C3 and C5 positions provides two reactive sites for further functionalization, making it a valuable scaffold in synthetic chemistry. The indazole core itself is a recognized "privileged structure" and a bioisostere of indole, frequently found in biologically active compounds.[2][3][4]

| Property | Value | Reference |

| CAS Number | 40598-76-3 | [1] |

| Molecular Formula | C₇H₄Br₂N₂ | [5] |

| Molecular Weight | 275.93 g/mol | N/A |

| Appearance | Off-white to light yellow solid | Inferred from similar compounds |

| Melting Point | Data not consistently reported | [6] |

| Solubility | Soluble in organic solvents like DMF, DMSO, THF | Inferred from reaction conditions |

Table 1: Physicochemical Properties of this compound

| Spectral Data | Interpretation |

| ¹H NMR | Aromatic protons expected in the δ 7.0-8.0 ppm range. A broad singlet for the N-H proton is expected >10 ppm in DMSO-d₆.[7][8][9] |

| ¹³C NMR | Signals for two C-Br carbons and other aromatic carbons. |

| Mass Spec (MS) | Isotopic pattern characteristic of two bromine atoms. |

Table 2: Expected Spectroscopic Data for this compound

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible and efficient method involves the bromination of commercially available 5-bromo-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic halogenation.[3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Reactivity and Application as a Heterocyclic Building Block

The two bromine atoms on the indazole scaffold serve as versatile handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C5 positions can allow for sequential, site-selective functionalization. Generally, C3-halogens are more reactive than C5-halogens in such reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[2][10] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[10]

References

- 1. 3,5-DIBROMO (1H)INDAZOLE | 40598-76-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-1H-indazole from 5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 3,5-Dibromo-1H-indazole, a valuable building block in medicinal chemistry, starting from 5-nitro-1H-indazole. Two primary synthetic routes are outlined, involving key transformations such as reduction of a nitro group, diazotization, a Sandmeyer reaction, and direct C-H bromination. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development. All quantitative data is summarized for easy reference, and a visual workflow is provided to illustrate the synthetic pathways.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiemetic properties. Halogenated indazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This application note details the synthesis of this compound from the readily available starting material, 5-nitro-1H-indazole. The described methods provide a practical guide for chemists to access this key synthetic intermediate.

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound from 5-nitro-1H-indazole are presented.

Route 1: Reduction followed by Diazotization, Sandmeyer Reaction, and C3-Bromination

This route involves the initial reduction of the nitro group to an amine, followed by its conversion to a bromide via a Sandmeyer reaction, and subsequent bromination at the C3 position.

Route 2: C3-Bromination followed by Reduction, Diazotization, and Sandmeyer Reaction

This alternative route begins with the bromination of the C3 position of the indazole ring, followed by the reduction of the nitro group and the Sandmeyer reaction to introduce the bromine at the 5-position.

Experimental Protocols

Route 1:

Step 1: Synthesis of 5-Amino-1H-indazole

-

Reaction: Reduction of 5-nitro-1H-indazole.

-